molecular formula C10H13ClO B3384340 1-(2-Chlorophenyl)butan-1-ol CAS No. 5434-55-9

1-(2-Chlorophenyl)butan-1-ol

Cat. No.: B3384340
CAS No.: 5434-55-9
M. Wt: 184.66 g/mol
InChI Key: VASJARALQVZALI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)butan-1-ol is an organic compound with the molecular formula C10H13ClO. It is a member of the class of compounds known as chlorobenzenes, which are derivatives of benzene with one or more chlorine atoms attached. This compound is characterized by the presence of a butanol group attached to a chlorinated phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)butan-1-ol can be synthesized through several methods. One common method involves the Grignard reaction, where 2-chlorobenzyl chloride reacts with butanal in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:

    Reagents: 2-chlorobenzyl chloride, butanal, magnesium, anhydrous ether

    Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also involve additional purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(2-chlorophenyl)butan-1-one using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 1-(2-chlorophenyl)butane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran

Major Products:

    Oxidation: 1-(2-Chlorophenyl)butan-1-one

    Reduction: 1-(2-Chlorophenyl)butane

    Substitution: 1-(2-Chlorophenyl)butyl chloride or bromide

Scientific Research Applications

1-(2-Chlorophenyl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The chlorinated phenyl ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2-Chlorophenyl)butan-1-ol can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)ethanol: This compound has a shorter carbon chain and different reactivity.

    1-(2-Chlorophenyl)propan-1-ol: This compound has one less carbon atom in the chain, affecting its physical and chemical properties.

    1-(2-Chlorophenyl)butan-2-ol: The position of the hydroxyl group is different, leading to variations in reactivity and applications.

Uniqueness: this compound is unique due to its specific structure, which combines a chlorinated phenyl ring with a butanol group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASJARALQVZALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280138
Record name 1-(2-chlorophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-55-9
Record name 2-Chloro-α-propylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5434-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 15670
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15670
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15670
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chlorophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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